Elasnin

Descripción

Propiedades

IUPAC Name |

3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSPVFCYLPZTRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987589 |

Source

|

| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68112-21-0 |

Source

|

| Record name | Elasnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of Elasnin: From Elastase Inhibition to Biofilm Eradication

Elasnin, a natural product produced by Streptomyces noboritoensis, has demonstrated significant biological activity through two distinct mechanisms of action. Initially identified as a potent and specific inhibitor of human granulocyte elastase, recent and extensive research has unveiled its efficacy as a powerful agent against bacterial biofilms, particularly those of methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth technical overview of this compound's mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

This compound as an Inhibitor of Human Granulocyte Elastase

This compound was first characterized as a selective inhibitor of human granulocyte elastase, an enzyme implicated in tissue damage during inflammatory processes.[1][2] This inhibitory action is specific, with significantly less activity against other proteases like pancreatic elastase, chymotrypsin, and trypsin.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against different elastases is summarized below.

| Enzyme Target | IC50 | Molar Concentration (for 50% inhibition) |

| Human Granulocyte Elastase | 1.3 µg/ml | 3.3 x 10⁻⁶ M |

| Pancreatic Elastase | 30.1 µg/ml | 76.8 x 10⁻⁶ M |

Data sourced from Ohno et al., 1978.[1]

Experimental Protocol: Elastase Inhibition Assay

The determination of this compound's inhibitory activity on elastase can be performed using the following general protocol, as inferred from standard enzymology practices.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of human granulocyte elastase (IC50).

Materials:

-

Human Granulocyte Elastase

-

This compound

-

A specific chromogenic or fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to create a range of concentrations.

-

In a 96-well microplate, add a fixed concentration of human granulocyte elastase to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specific period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the elastase substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Plot the enzyme activity as a function of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that results in a 50% reduction in enzyme activity compared to the control (no inhibitor).

This compound as a Biofilm Eradicator

More recent research has focused on this compound's potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][4][5][6] this compound not only inhibits the formation of biofilms but also eradicates pre-formed, mature biofilms of MRSA.[3][4] This anti-biofilm activity is multifaceted, involving the disruption of the biofilm matrix, interference with bacterial cell division, and modulation of virulence gene expression.[2][3][7]

Quantitative Anti-Biofilm and Antimicrobial Data

The following tables summarize the quantitative data on this compound's activity against MRSA and other marine bacteria.

Table 1: Activity of this compound against MRSA [3][4]

| Parameter | Concentration (µg/ml) | Description |

| MIC (Minimum Inhibitory Concentration) | 1.25 - 2.5 | Minimum concentration to inhibit visible growth of planktonic cells. |

| MBC (Minimum Bactericidal Concentration) | > 100 | Minimum concentration to kill 99.9% of planktonic cells; this compound shows bacteriostatic activity. |

| MBIC₉₀ (Minimum Biofilm Inhibitory Concentration) | 1.25 - 2.5 | Minimum concentration to inhibit 90% of biofilm formation. |

| MBEC₅₀ (Minimum Biofilm Eradication Concentration) | 0.63 - 1.25 | Minimum concentration to eradicate 50% of pre-formed mature biofilms. |

Table 2: Activity of this compound against Daptomycin-Resistant MRSA [2]

| Parameter | Wild Type (WT) MRSA (µg/mL) | Daptomycin-Resistant (DAP-R) MRSA (µg/mL) |

| MBEC | 2.5 | 0.625 |

Table 3: Anti-biofilm Activity of this compound against Marine Bacteria [8][9]

| Bacterial Type | MBIC₉₀ (µg/mL) | MBIC₅₀ (µg/mL) |

| Gram-positive strains | 2.5 - 5 | 1.25 - 5 |

| Gram-negative strains | 5 - 10 | 1.25 - 10 |

Proposed Mechanism of MRSA Biofilm Eradication by this compound

This compound's eradication of MRSA biofilms is a complex process that occurs primarily during the exponential growth phase of the bacteria within the biofilm.[3][4] The proposed mechanism involves the downregulation of virulence factors, leading to defects in cell division and the degradation of the extracellular polymeric substance (EPS) matrix.[3][4]

Caption: Proposed model of MRSA-biofilm eradication by this compound.

Signaling Pathways Affected by this compound

Transcriptomic and proteomic analyses have revealed that this compound treatment significantly alters gene and protein expression in MRSA, affecting several key signaling pathways.[3][6]

Caption: Key signaling pathways in MRSA affected by this compound treatment.

Experimental Protocols for Anti-Biofilm Activity Assessment

1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay [3][4][8]

Objective: To determine the minimum concentration of this compound that inhibits biofilm formation.

Materials:

-

Bacterial strain (e.g., MRSA ATCC 43300)

-

Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

-

This compound stock solution

-

96-well microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Prepare an overnight culture of the bacterial strain.

-

Dilute the culture to a standardized cell density (e.g., 10⁷ CFU/ml).

-

In a 96-well plate, add the bacterial suspension to each well.

-

Add serial dilutions of this compound to the wells. Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with Crystal Violet solution for 15 minutes.

-

Wash the wells to remove excess stain and allow them to dry.

-

Solubilize the bound Crystal Violet with 95% ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

2. Minimum Biofilm Eradication Concentration (MBEC) Assay [3][4]

Objective: To determine the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Procedure:

-

Follow steps 1-5 of the MBIC assay to grow mature biofilms.

-

After 24 hours of incubation, remove the planktonic cells and wash the wells with PBS.

-

Add fresh broth containing serial dilutions of this compound to the wells with the established biofilms.

-

Incubate the plate for another 24 hours.

-

Follow steps 6-10 of the MBIC assay to quantify the remaining biofilm.

-

The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.

3. Transcriptomic (RNA-Seq) and Proteomic Analysis Workflow [3][10]

Objective: To identify differentially expressed genes and proteins in MRSA biofilms upon this compound treatment.

Caption: General workflow for transcriptomic and proteomic analysis.

Conclusion

This compound presents a compelling dual mechanism of action, functioning both as a specific inhibitor of human granulocyte elastase and as a potent eradicator of bacterial biofilms. While its elastase inhibitory properties are noteworthy, its recently elucidated anti-biofilm capabilities, particularly against the clinically significant MRSA, open new avenues for its potential therapeutic application. The detailed molecular insights gained from multi-omics studies provide a solid foundation for further research and development of this compound as a novel agent to combat biofilm-associated infections.

References

- 1. Isolation and characterization of this compound, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Elasnin: A Technical Guide to its Discovery, Origin, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasnin is a microbial-derived natural product first identified for its potent and selective inhibitory activity against human granulocyte elastase. This enzyme, a serine protease released by neutrophils during inflammation, plays a significant role in the pathology of various inflammatory diseases through the degradation of extracellular matrix proteins. The discovery of this compound by the esteemed microbiologist Satoshi Ōmura in 1978 marked a significant step in the search for natural protease inhibitors.[1][2] Initially characterized for its anti-elastase properties, recent research has unveiled its potent antibiofilm activities, highlighting its potential as a multifunctional therapeutic lead.[3][4] This document provides a comprehensive technical overview of the discovery, origin, and core biochemical properties of this compound.

Discovery and Origin

This compound was discovered in 1978 by Satoshi Ōmura and his team during a screening program for microbial products with inhibitory activity against human granulocyte elastase.[1][5] The producing organism was identified as a strain of Streptomyces noboritoensis KM-2753.[1] Subsequent studies have also reported the production of this compound by Streptomyces mobaraensis DSM 40847.[6] this compound is a neutral, colorless, and viscous oil with the molecular formula C₂₄H₄₀O₄ and a molecular weight of 392.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₄ | [1] |

| Molecular Weight | 392 g/mol | [1] |

| Appearance | Colorless, viscous oil | [1] |

| UV λmax (in Ethanol) | 291 nm | [1] |

Table 2: Inhibitory Activity of this compound against Various Proteases

| Enzyme | IC₅₀ (µg/mL) | IC₅₀ (M) | Reference |

| Human Granulocyte Elastase | 1.3 | 3.3 x 10⁻⁶ | [1] |

| Pancreatic Elastase | 30.1 | 7.68 x 10⁻⁵ | [1] |

| Chymotrypsin | Inactive | - | [1] |

| Trypsin | Inactive | - | [1] |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces noboritoensis KM-2753 was originally achieved through a series of chromatographic steps. A generalized protocol based on the initial discovery is as follows:

-

Extraction: The fermentation broth is centrifuged to remove the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Silica Gel Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel. Elution is performed with a gradient of a non-polar to a polar solvent system (e.g., n-hexane and ethyl acetate).

-

Neutral Alumina Chromatography: Fractions showing elastase inhibitory activity are pooled, concentrated, and further purified by column chromatography on neutral alumina.

-

Structure Elucidation: The structure of the purified this compound is determined using a combination of elemental analysis, mass spectrometry, and UV-visible spectroscopy.[1]

Human Granulocyte Elastase Inhibition Assay

The inhibitory activity of this compound against human granulocyte elastase can be determined using a spectrophotometric or fluorometric assay.

Materials:

-

Human Granulocyte Elastase (HGE)

-

Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) or a suitable fluorogenic substrate.

-

Assay Buffer: e.g., 0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of the HGE substrate in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the this compound solution (or solvent control), and the HGE enzyme.

-

Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths over time at 37°C.

-

The rate of reaction is calculated from the linear portion of the progress curve.

-

The percent inhibition is calculated relative to the solvent control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Note: The mode of inhibition of human granulocyte elastase by this compound (e.g., competitive, non-competitive) has not been explicitly reported in the reviewed literature. Further kinetic studies would be required to elucidate the precise mechanism.

Mandatory Visualization

Caption: Workflow for the discovery and isolation of this compound.

Caption: Signaling pathway of elastase release and inhibition by this compound.

References

- 1. Elafin, an Elastase-specific Inhibitor, Is Cleaved by Its Cognate Enzyme Neutrophil Elastase in Sputum from Individuals with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of this compound, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new human granulocyte elastase inhibitor produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elafin: an elastase-specific inhibitor of human skin. Purification, characterization, and complete amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Elasnin: A Potent Human Granulocyte Elastase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elasnin, a natural product isolated from Streptomyces noboritoensis, has been identified as a potent and selective inhibitor of human granulocyte elastase (HGE), also known as human neutrophil elastase (HNE). This serine protease plays a critical role in the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound's ability to specifically target HGE with minimal off-target effects on other proteases makes it a compelling candidate for therapeutic development. This guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its study, and its potential role in modulating inflammatory signaling pathways.

Introduction

Human granulocyte elastase is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HGE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While this activity is essential for host defense and tissue remodeling, excessive or unregulated HGE activity can lead to significant tissue damage and contribute to the pathology of chronic inflammatory diseases.

This compound (C₂₄H₄₀O₄, MW: 392.6) is a microbial metabolite that has demonstrated significant and selective inhibitory activity against HGE. Its discovery has opened avenues for the development of novel anti-inflammatory therapeutics. This document serves as a technical resource for researchers and drug development professionals interested in the biology and therapeutic potential of this compound.

Quantitative Inhibitory Activity

This compound exhibits potent and selective inhibition of human granulocyte elastase. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Enzyme Target | Inhibitor | IC₅₀ | Kᵢ | Notes |

| Human Granulocyte Elastase | This compound | 1.3 µg/mL (3.3 µM) | 93 µM | Potent inhibition. |

| Porcine Pancreatic Elastase | This compound | 30.1 µg/mL (76.8 µM) | 69 µM | Significantly lower inhibition compared to HGE. |

| Chymotrypsin | This compound | - | 224 µM | Weak inhibition. |

| Trypsin | This compound | Almost inactive | - | Negligible inhibition. |

Mechanism of Action

This compound acts as a reversible inhibitor of human granulocyte elastase. While the precise molecular interactions are still under investigation, kinetic studies suggest that this compound binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. The reversibility of the inhibition is a key characteristic, suggesting that this compound does not form a permanent covalent bond with the enzyme.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

The following protocol is a generalized procedure for the isolation and purification of this compound from a culture of Streptomyces noboritoensis.

4.1.1. Fermentation

-

Inoculate a suitable seed medium with a spore suspension of Streptomyces noboritoensis KM-2753.

-

Incubate the seed culture at 28°C for 48 hours with shaking.

-

Transfer the seed culture to a production medium and continue fermentation at 28°C for 72-96 hours with aeration and agitation.

4.1.2. Extraction

-

Separate the mycelial cake from the fermentation broth by filtration or centrifugation.

-

Extract the mycelial cake with an organic solvent such as acetone or methanol.

-

Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate at a neutral pH.

-

Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

4.1.3. Purification

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate).

-

Monitor the fractions for HGE inhibitory activity.

-

Pool the active fractions and subject them to further purification using neutral alumina column chromatography.

-

Perform final purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Human Granulocyte Elastase Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against human granulocyte elastase using a synthetic fluorogenic substrate.

4.2.1. Materials

-

Human Neutrophil Elastase (HNE), purified

-

HNE Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

4.2.2. Procedure

-

Prepare serial dilutions of this compound in HNE Assay Buffer.

-

In a 96-well microplate, add 20 µL of HNE Assay Buffer (for blank), 20 µL of this compound dilutions, and 20 µL of a positive control inhibitor.

-

Add 60 µL of HNE solution (at a pre-determined optimal concentration) to all wells except the blank.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the HNE substrate solution to all wells.

-

Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of increase in fluorescence is proportional to the HGE activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

This compound's Impact on HGE-Mediated Inflammatory Signaling

Human granulocyte elastase is a key mediator in inflammatory signaling cascades. By inhibiting HGE, this compound can potentially modulate these pathways and reduce the inflammatory response. One such pathway involves the induction of mucin gene expression in airway epithelial cells, a process that contributes to mucus hypersecretion in respiratory diseases.

Caption: HGE-mediated signaling pathway leading to MUC1 gene transcription and its inhibition by this compound.

Experimental Workflow: this compound Isolation and Characterization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a natural product inhibitor like this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Logical Relationship: this compound Drug Discovery and Development Pipeline

The progression of a natural product from discovery to a potential therapeutic follows a structured pipeline. The diagram below outlines the key stages in this process for a compound like this compound.

Caption: A generalized drug discovery and development pipeline for a natural product like this compound.

Conclusion

This compound stands out as a promising natural product inhibitor of human granulocyte elastase with significant potential for therapeutic development. Its high potency and selectivity make it an attractive lead compound for the design of novel anti-inflammatory agents. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers to further investigate the properties of this compound and its derivatives. Future research should focus on detailed kinetic studies to elucidate its precise mechanism of inhibition, in vivo studies to establish its efficacy and safety profile, and medicinal chemistry efforts to optimize its pharmacological properties. The continued exploration of this compound and similar natural products holds the key to developing new and effective treatments for a range of debilitating inflammatory diseases.

Elasnin's effect on Gram-positive bacteria biofilms

An In-depth Technical Guide to Elasnin's Effect on Gram-positive Bacteria Biofilms

Introduction

Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in clinical and industrial settings.[1][2] Their inherent tolerance to conventional antimicrobial agents necessitates the discovery of novel therapeutic strategies.[3][4] this compound, a secondary metabolite isolated from Streptomyces mobaraensis, has emerged as a potent anti-biofilm agent, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3][5] This technical guide provides a comprehensive overview of this compound's activity, mechanism of action, and the experimental methodologies used to characterize its effects. It is intended for researchers, scientists, and drug development professionals working on anti-biofilm strategies.

Quantitative Effects of this compound on Biofilm Inhibition and Eradication

This compound demonstrates significant efficacy in both preventing the formation of new biofilms and eradicating pre-formed, mature biofilms. Its activity has been quantified against various Gram-positive strains, including clinically relevant antibiotic-resistant variants.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound shows potent biofilm-inhibiting and eradicating activities against MRSA.[5] Notably, its efficacy in eradicating established biofilms is superior to that of vancomycin, a standard-of-care antibiotic for MRSA infections.[5]

Table 1: Comparative Biofilm Inhibitory and Eradication Concentrations of this compound and Vancomycin against MRSA

| Compound | Minimum Biofilm Inhibitory Concentration (MBIC₉₀) | Minimum Biofilm Eradication Concentration (MBEC₅₀) |

|---|---|---|

| This compound | 1.25–2.5 µg/mL | 0.63–1.25 µg/mL |

| Vancomycin | 1.25–2.5 µg/mL | 10–20 µg/mL |

Data sourced from reference[5].

Enhanced Efficacy Against Daptomycin-Resistant MRSA (DAPᴿ)

Remarkably, this compound exhibits superior biofilm eradication activity against daptomycin-resistant MRSA (DAPᴿ) compared to its wild-type (WT) counterpart.[6][7] This suggests a potential clinical application for this compound in treating infections caused by multi-drug resistant strains.[8]

Table 2: Biofilm Eradication Activity of this compound against WT and DAPᴿ MRSA

| MRSA Strain | MBEC Value | % Decrease in Biofilm Cell Density |

|---|---|---|

| Wild-Type (WT) | 2.5 µg/mL | ~15% |

| Daptomycin-Resistant (DAPᴿ) | 0.625 µg/mL | ~53% |

Data sourced from references[6][7][8]. The decrease in cell density was observed upon treatment with 0.625 µg/mL of this compound.

Quantitative Impact on Biofilm Structure

Confocal Laser Scanning Microscopy (CLSM) has been used to quantify the structural changes in MRSA biofilms following this compound treatment. The analysis reveals a significant reduction in both cell and matrix density.

Table 3: Quantitative Analysis of this compound's Effect on MRSA Biofilm Components

| Assay Type | Component | % Decrease After this compound Treatment |

|---|---|---|

| Biofilm-Inhibition | Cell Density | ~80% |

| Matrix Density | ~35% | |

| Biofilm-Eradication | Cell Density | >50% |

| Matrix Density | >70% |

Data sourced from reference[5].

Activity Against Marine Gram-positive Bacteria

This compound's anti-biofilm activity extends to various Gram-positive bacteria isolated from marine environments.

Table 4: Biofilm Inhibitory Concentrations of this compound against Marine Bacteria

| Bacterial Strain (Gram-positive) | MBIC₉₀ (µg/mL) | MBIC₅₀ (µg/mL) |

|---|---|---|

| Staphylococcus aureus B04 | 2.5 | 1.25 |

| Staphylococcus hominis N32 | 5 | 2.5 |

| Staphylococcus pasteuri N33 | 2.5 | 1.25 |

| Bacillus sp. N11 | 5 | 5 |

Data sourced from reference[2].

Mechanism of Action

Multi-omics studies, including transcriptomics and proteomics, have elucidated this compound's mode of action. It does not primarily function by killing the bacteria within the biofilm but rather by disrupting the biofilm's structural integrity and cellular processes, leading to the release of cell-wall-defective cells.[4][5][9]

Key Molecular Events:

-

Repression of Virulence Regulons: this compound downregulates key virulence regulons, including the agr quorum-sensing system and global regulators like sarA and sarZ.[3][4][5] This represses the expression of numerous downstream virulence factors.

-

Interference with Cell Division: The compound interferes with the cell cycle during the exponential phase by suppressing the production of components essential for cell wall biosynthesis and division, such as peptidoglycan hydrolases.[5][9][10]

-

Destruction of Biofilm Matrix: this compound treatment leads to the increased production of hydrolases and lyases that degrade the existing EPS matrix.[5] It also reduces the production of new EPS components and eDNA.[3]

-

Altered Gene Expression: Transcriptomic analysis shows that this compound treatment downregulates genes related to membrane transport (ABC transporters), quorum sensing, and β-lactam resistance, while upregulating genes involved in signal transduction.[3][5]

-

Sensitization to Antibiotics: Cells released from this compound-treated biofilms exhibit a defective cell wall and become more sensitive to traditional β-lactam antibiotics like penicillin G.[4][5]

Experimental Protocols

The following section details the core methodologies employed in the study of this compound's anti-biofilm properties.

Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC) Assay

This assay quantifies the concentration of an agent required to inhibit biofilm formation or eradicate a pre-formed biofilm.[11]

-

Bacterial Preparation: An overnight culture of the test strain (e.g., MRSA ATCC 43300) is diluted to approximately 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth (TSB) supplemented with 0.5% glucose.[3][11]

-

For MBIC Assay: 100 µL of the bacterial suspension is added to the wells of a 96-well microtiter plate containing serial dilutions of this compound. The plate is incubated for 24 hours at 37°C.[3]

-

For MBEC Assay: The bacterial suspension is first allowed to form a mature biofilm by incubating for 24 hours at 37°C. After incubation, non-adherent cells are removed by washing with Phosphate-Buffered Saline (PBS). Fresh media containing serial dilutions of this compound is then added, and the plate is incubated for another 24 hours.[3][11]

-

Quantification: After the final incubation, wells are washed again with PBS to remove planktonic cells. The remaining viable biofilm biomass is quantified using a metabolic stain such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][11] The stain is added and incubated, then solubilized with a solvent (e.g., DMSO). The absorbance is read at 570 nm.

-

Calculation: The MBIC₅₀/₉₀ and MBEC₅₀ values are defined as the lowest this compound concentration required to inhibit 50%/90% of biofilm formation or eradicate 50% of the pre-formed biofilm, respectively, compared to the untreated control.[11]

Confocal Laser Scanning Microscopy (CLSM) of Biofilms

CLSM is used to visualize the three-dimensional structure of the biofilm and the effects of treatment.[5]

-

Biofilm Growth: Biofilms are grown on suitable surfaces (e.g., glass coverslips) within a chamber slide or multi-well plate under the same conditions as the MBIC/MBEC assays, with and without this compound treatment.

-

Staining: The grown biofilms are stained with fluorescent dyes. Common stains include:

-

Imaging: The stained biofilms are imaged using a confocal microscope. Z-stack images are acquired through the full thickness of the biofilm.

-

Image Analysis: The 3D images are reconstructed using software (e.g., Leica Application Suite X). Quantitative analysis of parameters like biovolume, maximum thickness, and fluorescence intensity of different components (cells vs. matrix) is performed to measure the impact of this compound.[5][12]

Transcriptomic (RNA-Seq) and Proteomic Analysis

These omics techniques provide insight into the molecular pathways affected by this compound.

-

Sample Preparation: Mature MRSA biofilms are treated with this compound (e.g., 5 µg/mL) or a media control. Biofilm cells and released cells are collected at various time points (e.g., 2, 6, 12 hours).[3][5]

-

RNA Extraction (for Transcriptomics): Total RNA is extracted from the collected cells using a suitable kit after immediate stabilization with an RNAprotect reagent.[3]

-

Protein Extraction (for Proteomics): Cells are lysed, and proteins are extracted. The proteins are then digested into peptides for analysis.[5]

-

Analysis:

-

RNA-Seq: After library preparation and sequencing, the raw data is mapped to a reference genome. Differential gene expression (DEG) analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Pathway analysis (e.g., KEGG) is used to understand the biological processes affected.[5]

-

LC-MS/MS Proteomics: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify and quantify proteins. Label-free quantification (LFQ) is used to determine differentially expressed proteins (DEPs).[5][9]

-

Conclusion

This compound represents a promising anti-biofilm agent with a multifaceted mechanism of action against Gram-positive bacteria, including drug-resistant MRSA.[1][4] Its ability to disrupt the biofilm matrix, interfere with crucial cellular processes, and re-sensitize bacteria to conventional antibiotics highlights its therapeutic potential.[4][5] The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development. Future work may focus on optimizing this compound derivatives for enhanced efficacy and exploring its application in synergistic combinations with existing antibiotics to combat persistent biofilm-associated infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 6. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Potent Antibiofilm Properties of Elasnin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiofilm properties of Elasnin, a naturally derived small molecule. This compound has demonstrated significant efficacy in both inhibiting the formation of and eradicating established biofilms, particularly those of methicillin-resistant Staphylococcus aureus (MRSA) and various marine bacteria. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes its impact on bacterial signaling pathways.

Core Efficacy: Inhibition and Eradication of Biofilms

This compound, a compound isolated from Streptomyces mobaraensis, has emerged as a potent agent against bacterial biofilms.[1] Unlike many conventional antibiotics that struggle to penetrate the protective extracellular polymeric substance (EPS) matrix of biofilms, this compound demonstrates a dual capacity to both prevent biofilm formation and dismantle pre-existing, mature biofilms.[1][2] Studies have highlighted its effectiveness against a range of microorganisms, including clinically significant pathogens like MRSA and bacteria responsible for marine biofouling.[3][4][5]

Quantitative Assessment of Antibiofilm Activity

The antibiofilm efficacy of this compound has been quantified using standard metrics such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). The MBIC represents the lowest concentration required to inhibit biofilm formation, while the MBEC is the concentration needed to eliminate a pre-formed biofilm.

Below is a summary of the reported antibiofilm and antimicrobial concentrations for this compound against various bacterial strains.

| Bacterial Strain | Test Condition | MBIC (μg/mL) | MBEC (μg/mL) | MIC (μg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Laboratory Strains | 1.25–2.5 (MBIC⁹⁰) | 0.63–1.25 (MBEC⁵⁰) | - | [1] |

| Daptomycin-resistant MRSA | Laboratory Strain | - | 0.625 | - | [3][6] |

| Wild-type MRSA (vs. Daptomycin-resistant) | Laboratory Strain | - | 2.5 | - | [3][6] |

| S. aureus B04 | Marine Isolate | - | - | 5-10 | [4] |

| Idiomarina sediminum N28 | Marine Isolate | - | - | 5-10 | [4] |

| Other Marine Strains (E. coli, V. alginolyticus, M. esteraromaticum) | Marine Isolates | >10 | - | >10 | [3][4] |

Note: MBIC⁹⁰ and MBEC⁵⁰ refer to the concentrations required to inhibit 90% of biofilm formation and eradicate 50% of the pre-formed biofilm, respectively.

Mechanism of Action: A Multi-pronged Attack

This compound's antibiofilm activity is not attributed to a single mode of action but rather a coordinated disruption of key bacterial processes essential for biofilm integrity and survival.

Destruction of the Biofilm Matrix

A primary mechanism of this compound is the physical destruction of the biofilm's EPS matrix.[1][2] Confocal and scanning electron microscopy have revealed that this compound treatment leads to a significant reduction in both cell density and the surrounding matrix, causing the biofilm structure to become sparse and scattered.[2] In biofilm inhibition assays, this compound treatment resulted in an approximately 80% decrease in cell density and a 35% decrease in the matrix.[2] For pre-formed biofilms, cell and matrix densities were reduced by over 50% and 70%, respectively.[2] This matrix degradation releases bacterial cells, rendering them more susceptible to conventional antibiotics like penicillin G.[1][7]

Interference with Cell Division

Multi-omics analyses, including transcriptomics and proteomics, have shown that this compound interferes with the bacterial cell cycle, particularly during the exponential growth phase.[2][7] It achieves this by repressing the expression of genes and proteins crucial for cell wall organization and division.[8] This disruption of proper cell division contributes to the defective appearance of cells released from this compound-treated biofilms.[2][7]

Downregulation of Virulence Factors and Key Regulators

This compound significantly downregulates the expression of numerous virulence factors that are critical for biofilm development and pathogenesis in S. aureus.[1][2] This includes genes involved in adhesion, colonization, and the production of toxins. Furthermore, a pivotal discovery has been the role of the global regulator sarZ in this compound-induced biofilm eradication.[1][2] Genetic studies have demonstrated that the repression of sarZ is a key factor in the mechanism by which this compound dismantles MRSA biofilms, identifying sarZ as a promising target for antibiofilm strategies.[1][9]

Disruption of Signaling and Transport Systems

This compound has also been shown to interfere with bacterial signaling pathways, including two-component systems and quorum sensing, which are essential for coordinating biofilm formation.[2][10] It downregulates genes associated with membrane transport systems like ABC transporters and the phosphotransferase system.[2] Interestingly, while it disrupts these systems, this compound can also act as a signaling molecule itself within microbial communities.[3]

Caption: Mechanism of this compound's antibiofilm action.

Experimental Protocols

The investigation of this compound's antibiofilm properties has utilized a range of established and modified experimental protocols. Below are detailed methodologies for key assays.

Antibiofilm Assay (Microtiter Plate Method)

This protocol is used to determine the MBIC and MBEC of this compound against bacterial biofilms.[11][12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth)

-

This compound stock solution

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%) or Acetic Acid (33%)

-

Plate reader

Procedure for MBIC (Inhibition) Assay:

-

Prepare serial dilutions of this compound in the wells of a 96-well plate.

-

Add a standardized bacterial suspension (e.g., 10⁵-10⁶ CFU/mL) to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with Crystal Violet solution for 15-20 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound stain with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570-595 nm) using a plate reader. The MBIC is the lowest concentration of this compound that shows significant inhibition of biofilm formation compared to the control.

Procedure for MBEC (Eradication) Assay:

-

First, form mature biofilms in the 96-well plate by incubating a bacterial suspension for 24-48 hours, as in the MBIC assay, but without this compound.

-

After incubation, remove the planktonic cells and wash the wells.

-

Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours.

-

Wash, stain, and quantify the remaining biofilm biomass using the Crystal Violet method as described above. The MBEC is the lowest concentration of this compound that results in significant eradication of the pre-formed biofilm.

Caption: Workflow for antibiofilm inhibition and eradication assays.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM is employed to visually assess the structural changes in biofilms following this compound treatment.[1][2]

Materials:

-

Biofilms grown on suitable surfaces (e.g., glass coverslips)

-

Fluorescent stains for bacterial cells (e.g., SYTO 9, FM 1-43) and EPS matrix (e.g., Concanavalin A, SYPRO Ruby)

-

Confocal microscope

Procedure:

-

Grow biofilms in the presence (inhibition assay) or absence (eradication assay) of this compound on a CLSM-compatible surface.

-

For eradication studies, treat pre-formed biofilms with this compound.

-

Gently wash the biofilms to remove planktonic cells.

-

Stain the biofilms with appropriate fluorescent dyes for cells and the EPS matrix.

-

Mount the sample and visualize it using a confocal microscope.

-

Acquire z-stack images to reconstruct a 3D view of the biofilm architecture.

-

Analyze the images to quantify parameters such as biofilm thickness, cell viability, and matrix distribution.

Signaling Pathways and Regulatory Networks

This compound's impact extends to the intricate regulatory networks that govern biofilm formation. A key area of its influence is the downregulation of quorum sensing (QS) pathways and the global regulator sarZ.

Caption: this compound's inhibitory effect on key signaling pathways.

Concluding Remarks

This compound presents a promising avenue for the development of novel antibiofilm therapeutics. Its multifaceted mechanism of action, encompassing matrix destruction, interference with cell division, and downregulation of key regulatory pathways, distinguishes it from conventional antibiotics. The low cytotoxicity and minimal risk of resistance development further enhance its potential for clinical and industrial applications, from treating chronic wound infections to preventing marine biofouling.[1][2][4] Future research should continue to explore its efficacy against a broader range of biofilm-forming pathogens and its potential for synergistic activity with existing antimicrobial agents.

References

- 1. Frontiers | Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 2. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Antibiofilm Activity of this compound against Marine Biofilms and Its Application in the Marine Antifouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomics and Transcriptomics Uncover Key Processes for this compound Tolerance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.3. Anti-Biofilm Assays [bio-protocol.org]

The Chemical and Biological Profile of Elasnin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Elasnin, a natural product first isolated from Streptomyces noboritoensis, is a bioactive small molecule initially characterized as a potent and specific inhibitor of human granulocyte elastase. Decades after its discovery, research has unveiled a second, compelling activity for this compound: the inhibition and eradication of bacterial biofilms, particularly those of the formidable pathogen Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and dual biological functions. It consolidates quantitative data from key studies, outlines detailed experimental protocols for its biological evaluation, and visualizes its mechanism of action against MRSA biofilms. This document serves as a core resource for researchers investigating this compound as a potential therapeutic agent for either inflammatory diseases or biofilm-associated infections.

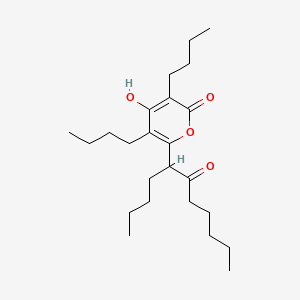

Chemical Structure and Physicochemical Properties

This compound is an α-pyrone derivative with four alkyl chains. Its structure was elucidated through elemental analysis, mass spectrometry, and NMR spectroscopy[1][2].

-

IUPAC Name: 3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one[3]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless, viscous oil | [1][4] |

| Molecular Formula | C₂₄H₄₀O₄ | [3][4] |

| Molecular Weight | 392.58 g/mol | [3][4] |

| UV Absorption (λmax) | 291 nm in Ethanol (ε = 7,760) | [4] |

| Solubility | Soluble in ethanol, methanol, DMSO | |

| CAS Registry Number | 68112-21-0 | [3] |

Biological Properties and Quantitative Data

This compound exhibits two primary, distinct biological activities: inhibition of human granulocyte elastase and potent disruption of bacterial biofilms.

Elastase Inhibition

This compound was originally discovered as a specific inhibitor of human granulocyte elastase, showing significantly less activity against other proteases like pancreatic elastase, chymotrypsin, and trypsin[4]. This specificity suggests a potential therapeutic role in inflammatory conditions characterized by excessive elastase activity.

| Enzyme Target | 50% Inhibitory Concentration (IC₅₀) | Molar IC₅₀ | Reference(s) |

| Human Granulocyte Elastase | 1.3 µg/mL | 3.3 x 10⁻⁶ M | [4] |

| Pancreatic Elastase | 30.1 µg/mL | 76.8 x 10⁻⁶ M | [4] |

Anti-Biofilm and Antimicrobial Activity

More recent studies have highlighted this compound's efficacy as an anti-biofilm agent, capable of both preventing biofilm formation and eradicating established, mature biofilms of MRSA and various marine bacteria[1]. This activity is particularly noteworthy as it occurs at concentrations that are not cytotoxic.

| Organism/Strain | Assay Type | Value (µg/mL) | Reference(s) |

| Methicillin-resistant S. aureus (MRSA) | MBIC₉₀ | 1.25 - 2.5 | |

| Methicillin-resistant S. aureus (MRSA) | MBEC₅₀ | 0.63 - 1.25 | |

| Daptomycin-Resistant MRSA | MBEC | 0.625 | |

| Wild-Type MRSA | MBEC | 2.5 | |

| Marine Gram-Positive Bacteria | MBIC₅₀-₉₀ | 1.25 - 5.0 | [1] |

| Marine Gram-Negative Bacteria | MBIC₅₀-₉₀ | 1.25 - 10.0 | [1] |

| S. aureus B04 (Planktonic) | MIC | 5.0 - 10.0 | [1] |

| Idiomarina sediminum N28 (Planktonic) | MIC | 5.0 - 10.0 | [1] |

-

MIC: Minimum Inhibitory Concentration (planktonic cells)

-

MBIC: Minimum Biofilm Inhibitory Concentration (prevention of formation)

-

MBEC: Minimum Biofilm Eradication Concentration (eradication of pre-formed biofilm)

Cytotoxicity

This compound demonstrates a favorable safety profile in vitro, with low cytotoxicity observed against mammalian cell lines at concentrations effective against biofilms.

| Cell Line | Cytotoxicity Observation | Reference(s) |

| Neuro2 | No cytotoxicity observed at 10 µg/mL | |

| HT22 | No cytotoxicity observed at concentrations up to 25 µg/mL |

Mechanism of Action: MRSA Biofilm Eradication

This compound's anti-biofilm activity against MRSA is not primarily bactericidal. Instead, it functions by disrupting the biofilm matrix and interfering with key cellular processes, leading to the dispersal of the biofilm and increased susceptibility of the released cells to conventional antibiotics. The proposed mechanism involves the downregulation of virulence regulons which, in turn, represses the expression of factors essential for biofilm integrity and cell division. A key regulator implicated in this process is sarZ.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by strains of Streptomyces. The following workflow outlines its isolation from a fermentation broth.

Human Granulocyte Elastase Inhibition Assay

The following is a representative protocol for determining elastase inhibition, as the specific details from the original 1978 study are not fully available. This protocol is based on modern, standard methodologies using a synthetic substrate.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Enzyme Solution: Prepare a working solution of human neutrophil elastase (e.g., 0.2-0.5 units/mL) in cold assay buffer immediately before use.

-

Substrate Solution: Prepare a solution of a chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in the assay buffer.

-

Inhibitor (this compound) Solution: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 50 µL of the this compound solution at various concentrations (or buffer for control).

-

Add 50 µL of the elastase enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 100 µL of the substrate solution to each well.

-

Immediately monitor the change in absorbance (e.g., at 410 nm for p-nitroanilide) or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of this compound required to prevent biofilm formation.

-

Inoculum Preparation: Grow an overnight culture of the test bacterium (e.g., MRSA) in a suitable broth (e.g., Tryptic Soy Broth with 1% glucose). Dilute the culture to a standardized cell density of approximately 1 x 10⁷ CFU/mL.

-

Plate Preparation: In a 96-well flat-bottom tissue culture plate, add 100 µL of the standardized bacterial suspension to each well.

-

Treatment: Add 100 µL of this compound (serially diluted in the same broth) to the wells to achieve the desired final concentrations. Include wells with no this compound as positive growth controls.

-

Incubation: Incubate the plate at 37°C for 24 hours without agitation.

-

Quantification:

-

Gently discard the planktonic culture from the wells.

-

Wash each well twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

-

Fix the remaining biofilm with 150 µL of methanol for 20 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilm by adding 150 µL of 0.1% crystal violet solution to each well for 15 minutes.

-

Wash away excess stain with water and dry the plate.

-

Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.

-

Measure the absorbance at 450-595 nm. The MBIC is the lowest concentration of this compound that prevents visible biofilm formation (i.e., results in an absorbance reading similar to the negative control).

-

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of this compound required to eradicate a pre-formed, mature biofilm.

-

Biofilm Formation: Form a mature biofilm in a 96-well plate as described in steps 1-4 of the MBIC protocol.

-

Treatment: After the 24-hour incubation, discard the planktonic culture and wash the wells twice with sterile PBS. Add 200 µL of fresh broth containing serial dilutions of this compound to the wells with the established biofilm.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Quantification of Viable Cells:

-

Discard the treatment media and wash the wells twice with PBS.

-

Determine the viability of the remaining biofilm cells using a metabolic assay like the MTT assay. Add 100 µL of sterile media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of a solubilization solution (e.g., SDS-HCl) and incubate overnight to dissolve the crystals.

-

Measure the absorbance at 570 nm. The MBEC is typically defined as the lowest concentration that results in a significant reduction (e.g., 50% or 90%) in viable cells compared to the untreated control biofilm.

-

Conclusion

This compound presents a fascinating dual-action profile, acting as both a specific human granulocyte elastase inhibitor and a potent MRSA anti-biofilm agent. Its high efficacy in eradicating mature biofilms at non-cytotoxic concentrations makes it a compelling candidate for further preclinical development. The detailed chemical and biological data, along with the robust experimental protocols provided in this guide, offer a solid foundation for researchers aiming to explore the full therapeutic potential of this unique natural product. Future studies should focus on in vivo efficacy models for both inflammatory and infectious disease applications to translate these promising in vitro findings.

References

Elasnin's Impact on Bacterial Cell Division and Cell Wall Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasnin, a small molecule originally identified as a human granulocyte elastase inhibitor, has emerged as a potent antibiofilm agent, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disruption of biofilm integrity and interference with fundamental cellular processes, including cell division and cell wall biosynthesis. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on these critical bacterial functions, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways. While the majority of mechanistic insights are derived from studies on S. aureus, this guide also presents available data on a broader spectrum of bacteria.

This compound's Activity Spectrum

This compound exhibits a range of inhibitory activities against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on biofilm formation than on planktonic cell growth.

Table 1: Quantitative Antimicrobial and Antibiofilm Activities of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC₅₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus ATCC 43300 (MRSA) | Gram-positive | 1.25–2.5 | - | 1.25–2.5 | 0.63–1.25 | [1][3][5] |

| Staphylococcus aureus B04 | Gram-positive | 5-10 | 1.25-5 | 2.5-5 | - | |

| Staphylococcus hominis N32 | Gram-positive | >10 | 1.25-5 | 2.5-5 | - | [6] |

| Staphylococcus arlettae OM | Gram-positive | >10 | 1.25-5 | 2.5-5 | - | [6] |

| Microbacterium esteraromaticum N22 | Gram-positive | - | 1.25-5 | 2.5-5 | - | [6] |

| Escherichia coli N57 | Gram-negative | >10 | 1.25-10 | 5-10 | - | [6] |

| Idiomarina sediminum N28 | Gram-negative | 5-10 | 1.25-10 | 5-10 | - | [6] |

| Pseudoalteromonas L001 | Gram-negative | >10 | 1.25-10 | 5-10 | - | [6] |

| Daptomycin-Resistant S. aureus (DAPR) | Gram-positive | 4 | - | 5 | 0.625 | [7] |

| Wild-Type S. aureus (WT) | Gram-positive | 4 | - | 5 | 2.5 | [7] |

-

MIC: Minimum Inhibitory Concentration

-

MBIC₅₀/₉₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% or 90% of biofilm formation

-

MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm

Interference with Bacterial Cell Division

This compound disrupts the bacterial cell cycle, particularly during the exponential growth phase, leading to defective cell division.[1][3] This effect is not due to direct inhibition of cell growth but rather an interference with the regulatory and structural processes governing cell division.

Impact on Gene and Protein Expression

Transcriptomic and proteomic analyses in MRSA have revealed a complex and somewhat paradoxical effect of this compound on the cell division machinery.

-

Transcriptional Upregulation: After 6 hours of treatment, genes related to cell wall organization and cell division, including key genes like ftsZ, murB, murC, murD, and mraY, were found to be upregulated.[1][8][9][10]

-

Translational Downregulation: In contrast, proteomic data shows a decreased abundance of proteins involved in cell wall organization and cell division.[11][12]

This discrepancy suggests a post-transcriptional regulatory mechanism, where the translation of cell division-related mRNAs is inhibited, or the resulting proteins are rapidly degraded. This leads to a state where the cell appears to be preparing for division at the genetic level but is unable to produce the necessary protein machinery.

Morphological Changes

Scanning electron microscopy (SEM) of MRSA cells treated with this compound reveals significant morphological defects. Cells released from this compound-treated biofilms exhibit a defective appearance, with some showing collapses around the cell center, indicative of compromised cell wall integrity and incomplete division.[1][8]

Disruption of Cell Wall Biosynthesis

This compound's interference with cell division is intrinsically linked to its effects on cell wall biosynthesis. The inability to properly synthesize and remodel the peptidoglycan layer is a key factor in the observed defective cell morphology.

Regulatory Effects on Peptidoglycan Synthesis

The primary mechanism by which this compound appears to affect cell wall biosynthesis is through the downregulation of key virulence and regulatory factors. In S. aureus, this compound treatment leads to the repression of the SarA/SarZ regulatory network .[1][5]

-

SarA and SarZ: These are global regulators in S. aureus that control the expression of numerous virulence factors, including those involved in biofilm formation and cell wall metabolism.[13][14] this compound treatment leads to the repression of sarZ, which in turn is known to modulate the expression of sarA and the agr quorum-sensing system.[5][13] This disruption of the regulatory cascade likely contributes to the observed downregulation of proteins essential for cell wall synthesis.

Increased Susceptibility to β-Lactams

A significant consequence of this compound's impact on the cell wall is the increased susceptibility of MRSA to β-lactam antibiotics like penicillin G.[1][3][15] This suggests that by weakening the cell wall structure, this compound re-sensitizes resistant strains to conventional antibiotics, highlighting its potential in combination therapies.

Implicated Signaling Pathways

The current understanding of the signaling pathways affected by this compound primarily revolves around the SarA/SarZ regulon in S. aureus. Additionally, transcriptomic data has shown an overexpression of genes related to two-component systems, although the specific systems and their downstream effects have not yet been fully elucidated.[1][4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound's mode of action.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

-

Principle: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a >99.9% reduction in bacterial viability (MBC).

-

Protocol:

-

Prepare a bacterial inoculum of approximately 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound.

-

Inoculate each well with the bacterial suspension.

-

Incubate at 37°C for 24 hours.

-

The MIC is recorded as the lowest concentration with no visible bacterial growth.[1][5]

-

For MBC determination, plate 100 µL from wells with no visible growth onto Mueller-Hinton Agar (MHA) plates.

-

Incubate plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the MHA plate.[5]

-

Biofilm Inhibition (MBIC) and Eradication (MBEC) Assays

-

Principle: To determine the concentration of an agent that inhibits biofilm formation (MBIC) or eradicates a pre-formed biofilm (MBEC).

-

Protocol for MBIC:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add a bacterial suspension (e.g., 10⁷ CFU/mL in Tryptic Soy Broth with 0.5% glucose) to each well.

-

Incubate at 37°C for 24 hours to allow biofilm formation.

-

Wash the wells with Phosphate-Buffered Saline (PBS) to remove planktonic cells.

-

Quantify the remaining biofilm using a crystal violet or MTT assay.[2][3][16]

-

-

Protocol for MBEC:

-

Allow biofilms to form in a 96-well plate for 24 hours as described above.

-

Remove the culture medium and wash the wells with PBS.

-

Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

-

Incubate for another 24 hours.

-

Transcriptomic Analysis (RNA-seq)

-

Principle: To quantify the global changes in gene expression in response to this compound treatment.

-

Protocol Outline:

-

Grow mature bacterial biofilms (e.g., MRSA for 24 hours).

-

Treat biofilms with this compound (e.g., 5 µg/mL) or a control medium for desired time points (e.g., 6 and 12 hours).

-

Harvest both biofilm-adherent and released cells, and immediately stabilize the RNA using a reagent like RNAprotect.

-

Extract total RNA using a suitable kit.

-

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

-

Construct a cDNA library from the enriched mRNA.

-

Perform high-throughput sequencing (e.g., Illumina platform).

-

Analyze the sequencing data to identify differentially expressed genes.[1][5]

-

Proteomic Analysis (Label-Free Quantitative Proteomics)

-

Principle: To identify and quantify changes in the protein profile of bacteria upon this compound treatment.

-

Protocol Outline:

-

Prepare and treat bacterial biofilms as for transcriptomic analysis.

-

Extract total proteins from the biofilm cells.

-

Digest the proteins into peptides (e.g., using trypsin).

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins based on the peptide fragmentation patterns and signal intensities.[1][4][5]

-

Microscopy

-

Confocal Laser Scanning Microscopy (CLSM):

-

Principle: To visualize the three-dimensional structure of biofilms and the localization of specific components.

-

Staining: Biofilms can be stained with various fluorescent dyes to differentiate between cells (e.g., SYTO 9, FilmTracer™ FM® 1-43), the extracellular matrix (e.g., Concanavalin A for polysaccharides, TOTO-1 for eDNA, FilmTracer™ SYPRO® Ruby for proteins).[1][5][17]

-

Imaging: Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

-

-

Scanning Electron Microscopy (SEM):

-

Principle: To obtain high-resolution images of the surface morphology of bacterial cells and biofilms.

-

Sample Preparation:

-

Fix the biofilm samples (e.g., with glutaraldehyde).

-

Dehydrate the samples through a graded series of ethanol.

-

Dry the samples (e.g., air-drying or critical point drying).

-

Coat the samples with a conductive material (e.g., gold or platinum).

-

Image the samples under high vacuum.[1]

-

-

Unanswered Questions and Future Directions

While significant progress has been made in understanding this compound's mode of action, several key questions remain:

-

Direct Molecular Targets: The direct molecular targets of this compound within the cell division and cell wall biosynthesis pathways are yet to be identified. It is unknown if this compound directly interacts with proteins like FtsZ or enzymes involved in peptidoglycan synthesis.

-

Mechanism of Transcriptional vs. Translational Regulation: The observed upregulation of cell division gene transcripts alongside the downregulation of the corresponding proteins warrants further investigation into the post-transcriptional regulatory mechanisms at play.

-

Activity in Gram-Negative Bacteria: The mechanism of action of this compound in Gram-negative bacteria is largely unexplored, despite showing some antibiofilm activity.

-

Role of Two-Component Systems: The specific two-component systems that are overexpressed in response to this compound and their role in the cellular response need to be characterized.

Future research should focus on identifying the direct binding partners of this compound to elucidate its precise molecular mechanism. This could involve techniques such as affinity chromatography-mass spectrometry or thermal shift assays. Further investigation into the post-transcriptional regulation of cell division genes will also be crucial for a complete understanding of this compound's impact on bacterial physiology.

Conclusion

This compound represents a promising antibiofilm agent with a complex mode of action that involves the disruption of bacterial cell division and cell wall biosynthesis. Its ability to interfere with these fundamental processes, particularly through the modulation of key regulatory networks like SarA/SarZ in S. aureus, underscores its potential as a novel therapeutic. The re-sensitization of MRSA to β-lactam antibiotics further highlights its value in developing new treatment strategies to combat antibiotic resistance. However, a deeper molecular understanding of its direct targets and regulatory effects is necessary to fully exploit its therapeutic potential. This guide provides a comprehensive overview of the current knowledge, offering a foundation for further research and development in this area.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The two-component system WalKR provides an essential link between cell wall homeostasis and DNA replication in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SaeRS Two‐Component System of Staphylococcus aureus [mdpi.com]

- 8. Two-Component Systems of S. aureus: Signaling and Sensing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action of this compound as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. SarZ Promotes the Expression of Virulence Factors and Represses Biofilm Formation by Modulating SarA and agr in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Effectively Eradicates Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

Elasnin's Bacteriostatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasnin, a small molecule originally identified as an inhibitor of human granulocyte elastase, has emerged as a compound of significant interest for its potent bacteriostatic and anti-biofilm activities, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Unlike bactericidal agents that directly kill bacteria, this compound exhibits bacteriostatic action by inhibiting bacterial growth and proliferation, primarily through the disruption of cell division and cell wall synthesis.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Quantitative Assessment of Bacteriostatic and Anti-Biofilm Activity

This compound's inhibitory effects have been quantified against various bacterial strains, with a notable efficacy against MRSA. The following tables summarize the key quantitative data for this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Bacteriostatic and Anti-Biofilm Activity of this compound against MRSA

| Parameter | This compound (µg/mL) | Vancomycin (µg/mL) | Reference |

| MIC | 1.25–2.5 | 0.63–1.25 | [3] |

| MBC | >100 | 10–50 | [3] |

| MBIC₉₀ | 1.25–2.5 | Not Reported | [3] |